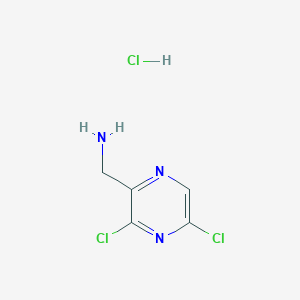
(5-ethoxypyrimidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-ethoxypyrimidin-2-yl)methanol is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxypyrimidin-2-yl)methanol typically involves the reaction of ethyl 2-chloropyrimidine-5-carboxylate with sodium borohydride in methanol. The reaction proceeds under mild conditions, yielding the desired product with good efficiency. The reaction can be summarized as follows:
Starting Material: Ethyl 2-chloropyrimidine-5-carboxylate
Reagent: Sodium borohydride
Solvent: Methanol
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(5-ethoxypyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of (5-ethoxypyrimidin-2-yl)carboxylic acid.
Reduction: Formation of (5-ethoxypyrimidin-2-yl)methane.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
(5-ethoxypyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (5-ethoxypyrimidin-2-yl)methanol is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as inhibition of specific enzymes in antimicrobial activity or modulation of signaling pathways in anticancer research.
相似化合物的比较
Similar Compounds
- (5-methoxypyrimidin-2-yl)methanol
- (5-ethoxypyrimidin-2-yl)ethanol
- (5-ethoxypyrimidin-2-yl)amine
Uniqueness
(5-ethoxypyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
2680528-29-2 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



